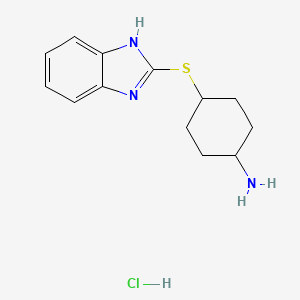

4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCXYVQWMPPFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)SC2=NC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 1,3-benzodiazole-2-thiol with cyclohexanone in the presence of a suitable base. The resulting intermediate is then treated with an amine source to form the desired amine compound. Finally, the hydrochloride salt is obtained by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the benzodiazole ring or the cyclohexane ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens .

- Anticancer Potential : The compound's structure suggests it may inhibit cancer cell proliferation. Research indicates that benzodiazole derivatives can have anticancer effects, making this compound a candidate for further development .

Neuroprotective Effects

Research indicates that compounds similar to 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride may serve as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's . The inhibition of acetylcholinesterase can lead to increased acetylcholine levels, potentially improving cognitive function.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction and Substitution Reactions : These reactions allow for the modification of the benzodiazole ring or the cyclohexane ring .

Case Study 1: Antimicrobial Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties. Among them, compounds structurally related to 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride showed promising activity against various bacterial strains .

Case Study 2: Neuroprotective Activity

In vitro studies demonstrated that certain derivatives of benzodiazole exhibited inhibitory effects on acetylcholinesterase. This suggests potential therapeutic applications for treating Alzheimer's disease through the modulation of cholinergic activity .

Mechanism of Action

The mechanism of action of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1s,4s)-4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

- CAS Number : 2171287-85-5 (hydrochloride salt), 1273959-75-3 (free base)

- Molecular Formula : C₁₃H₁₈ClN₃S (hydrochloride salt)

- Molecular Weight : 283.82 g/mol (hydrochloride salt)

- Structure : Comprises a cyclohexane ring with a benzimidazole moiety linked via a thioether (-S-) group and an amine group at the 1-position, protonated as a hydrochloride salt .

Its benzimidazole core is associated with interactions in biological systems, such as enzyme inhibition or receptor modulation .

Comparison with Structurally Similar Compounds

4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride

4-(1H-1,3-Benzodiazol-2-ylsulfanyl)aniline

- Key Difference : Substitutes the cyclohexylamine group with an aniline (aromatic amine).

- Impact :

4-(1H-1,2,4-Triazol-3-yl)cyclohexan-1-amine Dihydrochloride

- Key Difference : Replaces benzimidazole with a 1,2,4-triazole ring.

- Molecular Weight: 239.15 g/mol (lower due to smaller heterocycle).

Click Chemistry-Derived Analogues

- Synthetic Approach : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate triazole-linked analogues.

- Advantage : Click chemistry enables modular, high-yield synthesis of derivatives with diverse substituents, contrasting with the target compound’s thioether linkage, which may require traditional sulfhydryl chemistry .

Data Table: Structural and Molecular Comparison

| Compound Name | Heterocycle Core | Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound (Hydrochloride) | Benzimidazole | Cyclohexylamine, -S- | 283.82 | Drug discovery |

| 4-(1,3-Benzothiazol-2-ylsulfanyl) analogue | Benzothiazole | Cyclohexylamine, -S- | ~280 (estimated) | Materials science |

| 4-(1H-Benzodiazol-2-ylsulfanyl)aniline | Benzimidazole | Aniline, -S- | 247.36 (free base) | Pharmacological screening |

| 4-(1,2,4-Triazol-3-yl)cyclohexan-1-amine | 1,2,4-Triazole | Cyclohexylamine | 239.15 | Antifungal agents |

Research Findings and Implications

- Pharmacological Potential: The benzimidazole-thioether scaffold in the target compound is structurally distinct from triazole or benzothiazole derivatives, suggesting unique interactions with enzymes like kinases or GPCRs .

- Synthetic Challenges : The thioether linkage in the target compound may require controlled conditions to avoid oxidation, whereas triazole analogues benefit from robust click chemistry protocols .

- Solubility and Bioavailability : The hydrochloride salt form enhances aqueous solubility compared to free bases, a critical factor in in vitro assays .

Biological Activity

4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride, also known by its CAS number 2171287-85-5, is a compound that has garnered attention in various fields of biological research. Its unique structure combines a benzodiazole ring with a cyclohexane moiety linked by a sulfanyl group, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN3S |

| Molecular Weight | 283.82 g/mol |

| CAS Number | 2171287-85-5 |

| SMILES | N[C@@H]1CCC@@HSc1nc2c([nH]1)cccc2.Cl |

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzodiazole-2-thiol with cyclohexanone in the presence of a base, followed by treatment with an amine source and subsequent formation of the hydrochloride salt through reaction with hydrochloric acid.

The biological activity of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is attributed to its ability to interact with various molecular targets within biological systems. The benzodiazole moiety may facilitate interactions with enzymes and receptors, while the amine group can form hydrogen bonds with biological molecules. This interaction profile suggests potential applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that benzodiazole derivatives can inhibit the growth of various pathogens, suggesting that 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride may also possess such activity. The specific mechanisms through which it exerts these effects are still under investigation .

Case Studies and Research Findings

Recent studies have explored the potential of related compounds in treating fungal infections and other microbial diseases. For example, a series of 4-aminoquinolines bearing benzodioxole moieties demonstrated significant antifungal activity against several phytopathogenic fungi . This indicates that similar structural motifs might yield compounds with comparable or enhanced efficacy.

Comparative Analysis

A comparison with other benzodiazole derivatives reveals that while many exhibit antimicrobial properties, the unique combination of the cyclohexane ring and sulfanyl group in this compound may confer distinct advantages in terms of potency and selectivity.

| Compound Name | Activity Type | EC50 (μg/mL) |

|---|---|---|

| 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine | Antifungal | TBD |

| 6-(furan-2-yl)-N-(4-methylphenyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-amine hydrochloride | Antifungal | 10.3 (C. lunata) |

| Azoxystrobin | Antifungal (standard) | 75 (control) |

Q & A

Q. What are the recommended safety protocols for handling 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride in laboratory settings?

- Methodological Answer: Use respiratory protection (e.g., one-way valve respirators) and personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid inhalation or skin contact . Waste disposal must follow institutional guidelines, with hazardous byproducts segregated and managed by certified waste treatment services . For spills, neutralize with inert absorbents and decontaminate using compatible solvents.

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

- Methodological Answer: Combine ¹H NMR and LCMS for structural confirmation. For example, NMR signals for amine protons (e.g., -NH2 or -NH groups) typically appear as singlets in the δ 4.4–9.4 ppm range, as observed in analogous benzoxazole-thiol derivatives . LCMS can confirm molecular ion peaks and purity (>98% by area under the curve) . Purification via flash column chromatography (e.g., 5% methanol/dichloromethane eluent) is effective for isolating the target compound .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer: A plausible route involves:

- Step 1: Reacting a benzodiazole-thiol precursor with a cyclohexanamine derivative via nucleophilic substitution (similar to thioether formation in benzoxazole systems ).

- Step 2: Introducing the hydrochloride salt by treating the free amine with HCl gas in anhydrous ethanol.

Optimize reaction time (e.g., 48 hours at 20°C for analogous amine-thiol couplings ) and monitor intermediates using TLC.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer: Systematic optimization is critical. For instance:

- Variable Testing: Compare yields at different temperatures (e.g., 20°C vs. reflux) and solvent systems (ethanol vs. DMF).

- Catalyst Screening: Test bases like KOH (used in benzoxazole-thiol syntheses ) or NaOH for thiol-amine coupling efficiency.

- Analytical Controls: Use LCMS to detect side products (e.g., disulfides or unreacted starting materials) that may explain yield discrepancies .

Q. What computational methods support the study of this compound’s stability in aqueous vs. organic matrices?

- Methodological Answer: Perform density functional theory (DFT) calculations to model hydrolysis susceptibility of the benzodiazole-thiol moiety. Compare with experimental stability assays:

- Experimental Design: Incubate the compound in buffered solutions (pH 3–10) and organic solvents (e.g., DMSO, ethanol).

- Analysis: Track degradation via HPLC and correlate with computational predictions of bond dissociation energies (e.g., S-C cyclohexane bond stability).

Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., halogenated benzodiazole rings ) and test biological activity in target assays (e.g., enzyme inhibition).

- Binding Studies: Use surface plasmon resonance (SPR) or molecular docking to assess interactions with biological targets (e.g., kinases or GPCRs).

- Metabolic Stability: Evaluate hepatic microsomal stability to prioritize analogs with improved pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.